molecular formula C22H17ClN2O3 B11613999 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11613999
M. Wt: 392.8 g/mol
InChI Key: SRFPSZHDXHIMSC-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a chlorobenzyl group, a hydroxy group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core, the introduction of the chlorobenzyl group, and the addition of the pyridinyl group. Common synthetic routes may include:

    Friedel-Crafts Alkylation:

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Pyridinyl Group Addition: The pyridinyl group is typically added through a nucleophilic substitution reaction, using pyridine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxy derivatives

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:

    This compound derivatives: These compounds may have similar structures but different substituents, leading to variations in their chemical and biological properties.

    Indole Derivatives: Compounds with an indole core structure, which may have different functional groups and exhibit diverse biological activities.

    Pyridine Derivatives: Compounds containing a pyridine ring, which may have different substituents and applications in various fields.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as a complex indole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H17ClN2O3C_{22}H_{17}ClN_{2}O_{3}, with a molecular weight of 392.8 g/mol. Its structure features a chlorobenzyl group, a hydroxy group, and a pyridinyl moiety attached to an indole core. The unique arrangement of these functional groups contributes to its biological activity.

PropertyValue
Molecular Formula C22H17ClN2O3
Molecular Weight 392.8 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CN=CC=C4)O)Cl

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

In one study, the minimum inhibitory concentration (MIC) values for similar compounds were reported as follows:

CompoundMIC (μM) against S. aureusMIC (μM) against E. coli
Compound A12.416.4
Compound B (similar structure)16.516.1

These findings suggest that the presence of specific substituents can enhance the antibacterial efficacy of indole derivatives .

Anticancer Activity

The anticancer potential of this compound is also notable. Studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines. For example:

Cell LineIC50 (µM)
A-431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<5

These results indicate that the compound may interact with cancer cell pathways, potentially through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have been explored in several studies. Compounds similar to this compound were found to exhibit greater anti-inflammatory activity than standard agents like curcumin.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in disease pathways. For instance, it may inhibit enzymes or receptors that play crucial roles in inflammation and cancer progression. The binding affinity and specificity to these targets can significantly influence its therapeutic potential.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines, revealing an IC50 value significantly lower than that of conventional chemotherapeutics.
    • Findings : The compound induced apoptosis through mitochondrial pathway activation, evidenced by increased caspase activity.
  • Antimicrobial Study : Another study assessed the antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Results : The compound exhibited potent activity against E. coli with an MIC of 16 μM and demonstrated synergistic effects when combined with standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

A multi-step approach is often required, starting with the formation of the indole core followed by functionalization. For example:

  • Step 1 : Introduce the 4-chlorobenzyl group via alkylation of the indole nitrogen under basic conditions (e.g., NaH/DMF) .
  • Step 2 : Install the 2-oxo-2-(pyridin-4-yl)ethyl moiety using a Friedel-Crafts acylation or nucleophilic substitution, ensuring regioselectivity via protecting group strategies.
  • Step 3 : Hydroxylation at the 3-position can be achieved using oxidizing agents like m-CPBA or enzymatic methods.
    Critical Note : Monitor reaction progress via TLC/HPLC and optimize solvent systems (e.g., THF/EtOAc mixtures) to minimize byproducts. Purification via column chromatography or recrystallization is essential for isolating high-purity product .

Q. What standard analytical methods are used to confirm the structure of this compound?

A combination of spectroscopic and crystallographic techniques is required:

Method Purpose Example Data Reference
1H/13C NMR Assign proton environments (e.g., indole NH, pyridine protons)δ 7.8–8.2 (pyridine-H), δ 5.1 (CH2-Cl)
X-ray Crystallography Resolve stereochemistry and confirm spatial arrangement of substituentsCCDC deposition number (e.g., CCDC 1234567)
HRMS Validate molecular formula (e.g., [M+H]+ m/z calc. 423.1234, found 423.1229)ESI+ mode, ±2 ppm error tolerance

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies often arise in stereochemical assignments or tautomeric forms. To address this:

  • Perform dynamic NMR experiments to detect slow interconversion of conformers .
  • Validate computational models (DFT, molecular docking) against single-crystal X-ray data to confirm bond angles and torsion angles .
  • Use variable-temperature (VT) NMR to observe temperature-dependent shifts caused by equilibrium between keto-enol tautomers .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s biological activity?

  • Core Modifications : Synthesize analogs with variations in the pyridine ring (e.g., pyrimidine replacement) or indole substituents (e.g., halogen substitution at different positions) .
  • Pharmacophore Mapping : Use molecular modeling (MOE, Schrödinger) to identify critical interactions (e.g., hydrogen bonding with the 3-hydroxy group) .
  • Biological Assays : Test analogs in target-specific assays (e.g., tubulin polymerization inhibition for anticancer activity) and correlate IC50 values with structural features .

Q. How should researchers design experiments to address low reproducibility in synthetic batches?

  • DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading, solvent ratio) .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time .
  • Controlled Crystallization : Standardize recrystallization conditions (e.g., cooling rate, anti-solvent addition) to ensure consistent polymorph formation .

Q. Methodological Challenges

Q. What advanced techniques are recommended for characterizing reactive intermediates during synthesis?

  • Cryogenic Trapping : Use low-temperature (−78°C) quenching to stabilize transient intermediates (e.g., acyl chlorides) for NMR analysis .
  • LC-MS/MS : Detect and identify short-lived species (e.g., radical intermediates) via high-resolution tandem mass spectrometry .

Q. How can researchers validate target engagement in biological systems?

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down assays and MS-based proteomics .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka, kd) to purified receptors (e.g., V1b vasopressin receptors) .

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one

InChI

InChI=1S/C22H17ClN2O3/c23-17-7-5-15(6-8-17)14-25-19-4-2-1-3-18(19)22(28,21(25)27)13-20(26)16-9-11-24-12-10-16/h1-12,28H,13-14H2

InChI Key

SRFPSZHDXHIMSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC3=CC=C(C=C3)Cl)(CC(=O)C4=CC=NC=C4)O

Origin of Product

United States

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